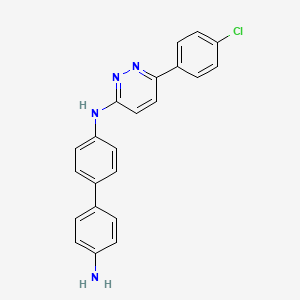

3-Benzidino-6-(4-chlorophenyl)pyridazine

Description

Historical Context and Significance of Pyridazine-Based Heterocyclic Compounds

The story of 3-Benzidino-6-(4-chlorophenyl)pyridazine is rooted in the broader history of pyridazine (B1198779) chemistry. Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, was first synthesized by Emil Fischer during his investigations into the Fischer indole (B1671886) synthesis. wikipedia.org The parent heterocycle, pyridazine, is a colorless liquid that is isomeric with pyrimidine (B1678525) and pyrazine. wikipedia.org

Pyridazine-based compounds are relatively rare in nature. wikipedia.org However, their versatile chemical properties have led to their widespread use as pharmacophores in medicinal chemistry and materials science. wikipedia.orgnih.gov The pyridazine ring's unique electronic properties, including a high dipole moment, make it an attractive component in drug design. nih.gov This has led to the incorporation of the pyridazine scaffold into a number of herbicides and several drugs, including the antihypertensive agent hydralazine (B1673433) and the antidepressant minaprine. wikipedia.orgsigmaaldrich.com The development of these and other pyridazine-containing molecules has paved the way for the exploration of more complex derivatives like 3-Benzidino-6-(4-chlorophenyl)pyridazine.

The significance of pyridazine compounds extends to their diverse biological activities. Research has demonstrated that pyridazine derivatives can exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com This broad spectrum of activity has cemented the importance of the pyridazine core in the development of novel therapeutic agents.

Research Prominence of 3-Benzidino-6-(4-chlorophenyl)pyridazine in Contemporary Chemical Biology

The contemporary research prominence of 3-Benzidino-6-(4-chlorophenyl)pyridazine, also known as BCP, stems primarily from its function as a specific inhibitor of certain potassium channels. smolecule.com Potassium channels are crucial for regulating electrical activity in cells, particularly in neurons. smolecule.com BCP has been shown to block both delayed rectifier potassium currents (IKDR) and transient outward potassium currents (IKA). sigmaaldrich.comsmolecule.com

This inhibitory action on potassium channels makes BCP a valuable research tool in neurobiology. smolecule.com By selectively blocking these channels, researchers can investigate their roles in neuronal excitability and synaptic transmission. smolecule.com This has potential implications for understanding and developing treatments for neurological disorders where abnormal potassium channel function is implicated, such as epilepsy and neuropathic pain. smolecule.com

The table below summarizes the inhibitory activity of 3-Benzidino-6-(4-chlorophenyl)pyridazine on specific potassium currents in isolated rat hippocampal pyramidal neurons. sigmaaldrich.comscientificlabs.co.uk

| Potassium Current | IC50 Value (μM) |

| Delayed Rectifier (IKDR) | 7.13 |

| Transient Outward (IKA) | 0.55 |

This data was obtained using the whole-cell patch-clamp technique.

The research into BCP also highlights the importance of its structural components. The presence of the 4-chlorophenyl group appears to be significant for its selectivity towards potassium channels, as similar halogenated aromatic substituents in other pyridazine derivatives often lead to enhanced binding affinity for membrane-bound targets. smolecule.com

Structural Framework and Synthetic Complexities of the Pyridazine Core in 3-Benzidino-6-(4-chlorophenyl)pyridazine

The molecular structure of 3-Benzidino-6-(4-chlorophenyl)pyridazine is characterized by a central pyridazine ring substituted with a benzidino group at the 3-position and a 4-chlorophenyl group at the 6-position. smolecule.com This arrangement of aromatic and heterocyclic rings contributes to its specific biological activity.

Key Structural Features:

| Feature | Description |

| Chemical Formula | C₂₂H₁₇ClN₄ |

| Molecular Weight | 372.85 g/mol |

| Core Heterocycle | Pyridazine (1,2-diazine) |

| Substituents | Benzidino and 4-chlorophenyl groups |

The synthesis of pyridazine derivatives can be complex. Common methods for creating the pyridazine ring involve the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648). wikipedia.org For substituted pyridazines like BCP, a common synthetic strategy involves the reaction of a 3,6-dihalopyridazine with appropriate nucleophiles. smolecule.com In the case of 3-Benzidino-6-(4-chlorophenyl)pyridazine, a potential synthetic route would involve the reaction of 3,6-dichloropyridazine (B152260) with a benzidine (B372746) derivative. smolecule.com

The synthesis of unsymmetrically substituted pyridazines presents a challenge in controlling the regioselectivity of the reactions. The two nitrogen atoms in the pyridazine ring influence the reactivity of the carbon atoms, making the introduction of different substituents at specific positions a non-trivial synthetic problem.

Properties

IUPAC Name |

N-[4-(4-aminophenyl)phenyl]-6-(4-chlorophenyl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4/c23-18-7-1-17(2-8-18)21-13-14-22(27-26-21)25-20-11-5-16(6-12-20)15-3-9-19(24)10-4-15/h1-14H,24H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGCSSPCKSVMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)NC3=NN=C(C=C3)C4=CC=C(C=C4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696530 | |

| Record name | N~4~-[6-(4-Chlorophenyl)pyridazin-3-yl][1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901773-91-9 | |

| Record name | N~4~-[6-(4-Chlorophenyl)pyridazin-3-yl][1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzidino-6(4-chlorophenyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzidino 6 4 Chlorophenyl Pyridazine

Condensation Reactions in Pyridazine (B1198779) Synthesis

Condensation reactions, particularly nucleophilic aromatic substitution (SNAr), represent a cornerstone in the synthesis of functionalized pyridazines. This approach utilizes a pre-formed pyridazine ring, typically activated with leaving groups such as halogens, which can be displaced by various nucleophiles.

A primary and highly versatile precursor for the synthesis of 3,6-disubstituted pyridazines is 3,6-dichloropyridazine (B152260). capes.gov.br The two chlorine atoms on this substrate can be substituted sequentially by different nucleophiles, allowing for the controlled construction of unsymmetrically substituted pyridazines.

The synthesis of the target compound, 3-Benzidino-6-(4-chlorophenyl)pyridazine, can be envisioned through a multi-step pathway starting from 3,6-dichloropyridazine. A potential route involves:

Initial Functionalization : A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, can be employed to introduce the 4-chlorophenyl group at the C6 position of the pyridazine ring. This involves reacting 3,6-dichloropyridazine with 4-chlorophenylboronic acid.

Amination Step : The resulting intermediate, 3-chloro-6-(4-chlorophenyl)pyridazine, would then undergo a nucleophilic aromatic substitution reaction with a benzidine (B372746) derivative. The amino group of the benzidine derivative attacks the electron-deficient carbon at the C3 position, displacing the chloride ion to form the final product.

Alternatively, a selective mono-amination of 3,6-dichloropyridazine could be performed first to yield 3-amino-6-chloropyridazine (B20888), which is a known reaction using ammonia (B1221849) water. google.comgoogle.com This intermediate can then be arylated at the C6 position. The choice of reaction sequence depends on the desired selectivity and reactivity of the intermediates. The reactivity of amines in displacing halides from chloro-pyridazines is a well-documented process. youtube.com

Interactive Data Table: Examples of Nucleophilic Substitution on Chloropyridazines

| Starting Material | Nucleophile | Reagent/Catalyst | Solvent | Conditions | Product | Yield |

| 3,6-Dichloropyridazine | Ammonia Water | - | Water | 30-180 °C | 3-Amino-6-chloropyridazine | - |

| 3-Amino-6-chloropyridazine | Sodium Methoxide | Copper powder | Methanol | 160 °C, sealed tube, 24h | 3-Amino-6-methoxypyridazine | 86% |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Triethylamine (B128534) (TEA) | Ethanol | Reflux, 3h | Mono-substituted amino-pyrimidine | - |

Note: This table presents examples of reactions on related chloro-heterocycles to illustrate the general conditions used for nucleophilic substitution by amines and other nucleophiles. Specific yields and conditions can vary.

The pH of the reaction medium plays a critical role in the success of nucleophilic substitution reactions involving amine nucleophiles.

Basic Conditions : The condensation is typically performed under basic or neutral conditions. The presence of a base, such as triethylamine (TEA) or potassium carbonate, is often required. mdpi.com The base serves two main purposes: it acts as a scavenger for the hydrogen chloride (HCl) that is generated during the reaction, preventing the protonation of the amine nucleophile. Secondly, a strong base can deprotonate the amine, increasing its nucleophilicity and thereby accelerating the rate of reaction. libretexts.org

Acidic Conditions : Acidic conditions are generally avoided in this type of condensation. While acid catalysis can sometimes activate a heterocyclic ring toward nucleophilic attack by protonating a ring nitrogen, it will also protonate the attacking amine nucleophile. This converts the amine into its corresponding ammonium (B1175870) salt, which lacks a lone pair of electrons and is no longer nucleophilic, effectively halting the desired reaction.

Therefore, careful control to maintain a non-acidic environment is essential for the successful synthesis of 3-Benzidino-6-(4-chlorophenyl)pyridazine via the condensation pathway.

Cyclization Reactions for Pyridazine Ring Formation

An alternative to functionalizing a pre-existing ring is to construct the pyridazine heterocycle from acyclic precursors. This approach builds the core ring structure with the necessary substituents incorporated from the start.

The formation of pyridazine and related diaziné rings from the cyclization of hydrazone derivatives is a fundamental and powerful synthetic strategy. researchgate.net Generally, these reactions involve the intramolecular or intermolecular condensation of a hydrazone moiety with a suitably positioned carbonyl group or its equivalent.

For the synthesis of 3-Benzidino-6-(4-chlorophenyl)pyridazine, a plausible, albeit complex, pathway would involve a precursor containing a hydrazone functional group. For example, a 1,4-dicarbonyl compound (or a functional equivalent like a γ-keto acid) bearing the 4-chlorophenyl group could be condensed with a hydrazine (B178648) derivative that carries the benzidino moiety. The subsequent cyclization and dehydration would form the pyridazine ring. A more common strategy involves the thermal or acid-catalyzed cyclization of specifically designed arylhydrazones, which can be prepared by coupling diazonium salts with active methylene (B1212753) compounds. chempap.org

Interactive Data Table: Examples of Heterocycle Synthesis via Hydrazone Cyclization

| Precursor Type | Cyclization Conditions | Product Type | Ref. |

| 2-Ethoxycarbonylimino-3-arylhydrazono-indolines | Thermal | 2-Aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles | chempap.org |

| β,γ-Unsaturated hydrazones | Copper-catalyzed | Dihydropyrazoles | researchgate.net |

| Unactivated alkenes with perfluoroalkyl iodides | Visible-light-driven radical cyclization | Perfluoroalkylated pyridazines | researchgate.net |

Note: This table showcases the versatility of hydrazone precursors in forming various heterocyclic systems, illustrating the general principles applicable to pyridazine synthesis.

One of the most classical and industrially significant methods for synthesizing the pyridazine core starts with maleic anhydride. google.com This common chemical is reacted with hydrazine (a key nitrogen-containing precursor) to form maleic hydrazide, which exists as 3,6-dihydroxypyridazine. chemicalbook.comsdfine.com

This dihydroxy-pyridazine serves as a crucial intermediate. It can be readily converted into the highly reactive 3,6-dichloropyridazine by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). acs.org This di-halogenated pyridazine is the same versatile starting material used in the condensation strategies described in section 2.1.1. Therefore, cyclization to form the basic pyridazine skeleton followed by functionalization represents a comprehensive and frequently employed path to a wide array of substituted pyridazines.

Post-Synthetic Functional Group Modifications on the 3-Benzidino-6-(4-chlorophenyl)pyridazine Scaffold

Once the main 3-Benzidino-6-(4-chlorophenyl)pyridazine structure is assembled, further modifications can be made to alter its properties. These post-synthetic modifications can target several sites on the molecule.

On the Pyridazine Ring : The nitrogen atoms of the pyridazine ring possess lone pairs of electrons and can act as nucleophiles. This allows for reactions such as N-alkylation or N-oxidation, introducing additional functional groups directly onto the heterocyclic core.

On the Chlorophenyl Group : The 4-chlorophenyl ring is susceptible to electrophilic aromatic substitution. Depending on the reaction conditions, electrophiles could be directed to the positions ortho to the chloro substituent.

On the Benzidino Moiety : The biphenyl (B1667301) system of the benzidino group also presents sites for potential electrophilic substitution, allowing for the introduction of functional groups such as nitro or halogen moieties.

Such modifications allow for the fine-tuning of the molecule's electronic and steric properties, which can be crucial for its intended application.

Halogenation Strategies for Further Derivatization

The introduction of halogen atoms onto the 3-Benzidino-6-(4-chlorophenyl)pyridazine scaffold can provide valuable handles for subsequent cross-coupling reactions, enabling the synthesis of more complex derivatives. The pyridine (B92270) and chlorophenyl rings present distinct opportunities for halogenation.

Electrophilic Aromatic Substitution: The electron-rich nature of the benzidino moiety and the existing chlorophenyl ring suggests that electrophilic halogenation could be a viable strategy. However, regioselectivity can be a challenge. The directing effects of the substituents on both aromatic rings will govern the position of halogen incorporation.

Directed Metalation: For more precise control, directed ortho-metalation followed by quenching with an electrophilic halogen source (e.g., N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)) is a powerful technique for pyridine functionalization. znaturforsch.com This method's regioselectivity is dictated by the position of a directing group.

Sandmeyer-type Reactions: If a primary aromatic amine is present or can be introduced onto the benzidino portion, a Sandmeyer reaction could be employed to install a halogen atom via a diazonium salt intermediate.

Halogenation of Pyridine N-Oxides: A common strategy for activating the pyridine ring towards substitution is the formation of an N-oxide. This modification alters the electronic properties of the ring, often facilitating regioselective halogenation at positions that were previously unreactive. nih.gov For instance, treatment of a pyridine N-oxide with phosphoryl chloride can introduce a chlorine atom. nih.gov

A potential, though not specifically documented for this compound, advanced method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective 3-halogenation of pyridines under mild conditions. researchgate.net

Table 1: Potential Halogenation Reagents and Methods

| Reagent/Method | Target Site | Potential Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | Aromatic Rings | Inert solvent (e.g., CH₂Cl₂), room temperature |

| Directed Metalation (LDA/NIS) | Pyridine Ring | Low temperature (-78 °C), THF, followed by NIS quench |

| POCl₃ / Pyridine N-oxide | Pyridine Ring | Heating, neat or in a high-boiling solvent |

Alkylation Approaches for Structural Diversification

Alkylation of the 3-Benzidino-6-(4-chlorophenyl)pyridazine molecule, particularly at the nitrogen atoms of the pyridazine ring or the benzidino amino group, offers a direct route to structural diversification, which can significantly influence the compound's physicochemical and biological properties.

N-Alkylation of the Pyridazine Ring: The nitrogen atoms within the pyridazine ring are potential sites for alkylation. Direct alkylation using alkyl halides can sometimes lead to a mixture of products, including quaternary ammonium salts in a process analogous to the Menshutkin reaction. wikipedia.org The reaction's selectivity can be influenced by the steric and electronic nature of the substrate and the alkylating agent.

Alkylation of the Amino Group: The primary amine of the benzidino moiety is a prime candidate for N-alkylation. This can be achieved using various methods, including reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride, or direct alkylation with alkyl halides. To avoid over-alkylation, methods like the Gabriel synthesis or the use of protecting groups might be necessary. wikipedia.org

Metal-Catalyzed Alkylation: Modern cross-coupling methods can also be employed. For instance, nickel-catalyzed alkylation has been successfully used to couple amide derivatives with organozinc reagents, a strategy that could potentially be adapted for the amino group on the pyridazine ring. nih.gov

The choice of base, solvent, and temperature is critical in directing the outcome of alkylation reactions, controlling the degree of substitution and the site of modification. For example, the use of a strong, non-nucleophilic base like sodium hydride is common for deprotonating the amine prior to alkylation.

Table 2: General Alkylation Strategies for Amino-Aryl Heterocycles

| Alkylating Agent | Catalyst/Base | Typical Solvent | Product Type |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | K₂CO₃ or NaH | DMF, Acetonitrile | N-Alkylated Amine/Pyridazine |

| Alcohol (e.g., Benzyl (B1604629) alcohol) | Heterogeneous Cobalt Catalyst | Toluene | N-Alkylated Amine |

| Aldehyde/Ketone | NaBH(OAc)₃ | Dichloromethane | N-Alkylated Amine (Reductive Amination) |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the synthesis of 3-Benzidino-6-(4-chlorophenyl)pyridazine is crucial for its practical application. This involves systematically varying reaction parameters to maximize product yield and purity while minimizing side reactions and costs. For a typical synthesis involving a Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine and (4-chlorophenyl)boronic acid, several factors are key. researchgate.net

Catalyst and Ligand: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine (B1218219) ligand is paramount. Ligands can influence the stability, activity, and selectivity of the catalyst. researchgate.netresearchgate.net

Base: The base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is essential for activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield. researchgate.net

Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water. The solvent system affects the solubility of reactants and the efficiency of the catalytic cycle. researchgate.net

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to decomposition or side products. Optimization involves finding the lowest temperature and shortest time needed for complete conversion. google.com

Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of pyridazine derivatives. researchgate.net

Table 3: Illustrative Optimization of a Suzuki-Miyaura Coupling for a 3-Amino-6-arylpyridazine

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 | 78 |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85 |

This table is illustrative and based on general findings for related reactions, not specific experimental data for the title compound.

Sustainable Synthesis Approaches for 3-Benzidino-6-(4-chlorophenyl)pyridazine

Modern synthetic chemistry emphasizes the use of sustainable or "green" methods to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Metal-Free Reactions: A significant goal is to replace heavy metal catalysts like palladium. For pyridazine synthesis, metal-free, inverse-electron-demand aza-Diels-Alder reactions have been developed. organic-chemistry.org For example, reacting 1,2,3-triazines with 1-propynylamines provides a highly regioselective and sustainable route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key principle. Research has shown the successful synthesis of related imidazo[1,2-b]pyridazines using eucalyptol, a bio-based and biodegradable solvent. researchgate.net Water is also an ideal green solvent, and many modern coupling reactions are designed to be performed in aqueous media. researchgate.net

Catalyst-Free Conditions: Some synthetic routes to pyridazines can proceed under catalyst-free conditions, such as the [4+2] cycloaddition of α-halogeno hydrazones with enaminones, which occurs under mild conditions with high regioselectivity. rsc.org

These sustainable strategies offer promising avenues for the environmentally responsible production of 3-Benzidino-6-(4-chlorophenyl)pyridazine and its derivatives.

Electrophysiological and Pharmacological Investigations of 3 Benzidino 6 4 Chlorophenyl Pyridazine

Mechanisms of Neuronal Excitability Modulation by 3-Benzidino-6-(4-chlorophenyl)pyridazine

The modulation of neuronal excitability by 3-Benzidino-6-(4-chlorophenyl)pyridazine (BCP) stems from its profound impact on voltage-gated potassium channels in hippocampal pyramidal neurons. smolecule.com These channels are crucial for the repolarization phase of an action potential; by inhibiting them, BCP alters the electrical state of the neuron. smolecule.com The blockade of potassium currents leads to a prolongation of the action potential duration. This extended depolarization phase increases neuronal excitability and can enhance neurotransmitter release at synapses. smolecule.com The compound's influence on both delayed rectifier and transient outward potassium currents suggests a significant capacity to modify the firing patterns and synaptic integration properties of neurons. nih.govsmolecule.com

Inhibition of Specific Potassium Channels by 3-Benzidino-6-(4-chlorophenyl)pyridazine

Scientific investigations using the whole-cell patch-clamp technique on acutely isolated rat hippocampal pyramidal neurons have demonstrated that 3-Benzidino-6-(4-chlorophenyl)pyridazine is an inhibitor of specific voltage-gated potassium channels. nih.govsigmaaldrich.comscientificlabs.co.uk The primary targets identified are the delayed rectifier potassium current (IKDR) and the transient outward potassium current (IKA), both of which are critical for regulating neuronal electrical activity. nih.govsmolecule.com The inhibitory action of BCP on these channels is both concentration-dependent and voltage-dependent. nih.gov

3-Benzidino-6-(4-chlorophenyl)pyridazine potently inhibits the delayed rectifier potassium current (IKDR). nih.gov This current is essential for repolarizing the neuronal membrane following an action potential. smolecule.com The blockade of IKDR by BCP prolongs this repolarization phase, thereby increasing the duration of the action potential. smolecule.com In dorsal root ganglion neurons, a 10 µM concentration of BCP was found to reduce the amplitude of IKDR by approximately 80%. smolecule.com Furthermore, at a concentration of 10 µM, BCP causes a significant positive shift in the activation curve of IKDR by 29.09 mV, meaning a stronger depolarization is required to open these channels. nih.gov

The compound also effectively blocks the transient outward potassium current (IKA). nih.gov IKA channels contribute to the early phase of repolarization and influence a neuron's response to rapid successive synaptic inputs. smolecule.com Inhibition of IKA by BCP was observed in rat hippocampal pyramidal neurons. nih.gov The blockade of these channels reduces the neuron's ability to repolarize quickly, leading to prolonged depolarization and potentially enhanced calcium influx through voltage-gated calcium channels. smolecule.com

The inhibitory effect of 3-Benzidino-6-(4-chlorophenyl)pyridazine on both IKDR and IKA is concentration-dependent. nih.gov Studies have shown that the degree of channel blockade increases as the concentration of the compound is raised. The effective concentration range for this inhibition in isolated rat hippocampal pyramidal neurons was found to be between 0.01 and 500 µM. nih.gov This dose-response relationship is a key characteristic of the compound's pharmacological action on these specific potassium channels. nih.gov

Table 1: Concentration-Dependent Inhibition of Potassium Currents by 3-Benzidino-6-(4-chlorophenyl)pyridazine

| Parameter | Value | Cell Type |

| Effective Inhibitory Concentration Range | 0.01 - 500 µM | Rat Hippocampal Pyramidal Neurons |

The blockade of potassium channels by 3-Benzidino-6-(4-chlorophenyl)pyridazine is also voltage-dependent. nih.gov This means the efficacy of the block is influenced by the membrane potential of the neuron. Research demonstrates that BCP alters the gating properties of the channels. At a concentration of 10 µM, the compound induces significant positive shifts in the voltage-dependent activation curves for both IKDR and IKA. nih.govsmolecule.com Additionally, the inactivation curve for IKA is also shifted to more positive potentials. nih.gov These alterations fundamentally modify the conditions under which these channels open and close, thereby affecting neuronal excitability. smolecule.com

Table 2: Voltage-Dependent Shifts in Potassium Channel Gating by 10 µM 3-Benzidino-6-(4-chlorophenyl)pyridazine

| Channel Current | Gating Parameter | Voltage Shift (mV) |

| IKDR | Activation Curve | +29.09 mV |

| IKA | Activation Curve | +34.18 mV |

| IKA | Inactivation Curve | +22.47 mV |

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor. For 3-Benzidino-6-(4-chlorophenyl)pyridazine, the IC50 values for its blocking action on potassium currents have been determined using whole-cell patch-clamp techniques in rat hippocampal pyramidal neurons. nih.govsigmaaldrich.comscientificlabs.co.uk The IC50 value for the blockade of the delayed rectifier potassium current (IKDR) was calculated to be 7.13 ± 0.18 µM. nih.gov The compound was found to be significantly more potent in blocking the transient outward potassium current (IKA), with a calculated IC50 value of 0.55 ± 0.11 µM. nih.gov These values quantify the concentration of BCP required to achieve 50% inhibition of each respective current, with the lower IC50 for IKA indicating a much higher affinity for this channel type. nih.gov

Table 3: IC50 Values for Potassium Channel Inhibition by 3-Benzidino-6-(4-chlorophenyl)pyridazine

| Potassium Current | IC50 Value (µM) | Cell Type |

| Delayed Rectifier (IKDR) | 7.13 ± 0.18 | Rat Hippocampal Pyramidal Neurons |

| Transient Outward (IKA) | 0.55 ± 0.11 | Rat Hippocampal Pyramidal Neurons |

Cellular and Subcellular Targets in 3-Benzidino-6-(4-chlorophenyl)pyridazine Research

Effects on Acutely Isolated Rat Hippocampal Pyramidal Neurons

Research utilizing the whole-cell patch-clamp technique has demonstrated that 3-Benzidino-6-(4-chlorophenyl)pyridazine (BCP) exerts significant effects on the electrical activity of acutely isolated rat hippocampal pyramidal neurons. nih.gov The primary action observed is the potent inhibition of specific potassium currents within these neurons. nih.govnih.gov Specifically, BCP targets and blocks both the delayed rectifier potassium current (IK(DR)) and the transient outward potassium current (IK(A)). nih.govsigmaaldrich.com This inhibition occurs in a manner that is dependent on the concentration of BCP applied. nih.gov The compound's ability to modulate these fundamental neuronal currents highlights its activity at the cellular level in the hippocampus. nih.govnih.gov

Impact on Ion Channel Kinetics and Conductance Properties

3-Benzidino-6-(4-chlorophenyl)pyridazine is an inhibitor of delayed rectifier and transient outward potassium currents. sigmaaldrich.com The blocking action on these channels is both concentration-dependent and voltage-dependent. nih.gov The half-maximal inhibitory concentration (IC₅₀) for the block of the delayed rectifier potassium current (IK(DR)) was determined to be 7.13 µM. nih.govsigmaaldrich.com The compound showed greater potency in blocking the transient outward potassium current (IK(A)), with an IC₅₀ value of 0.55 µM. nih.govsigmaaldrich.com

Furthermore, BCP modifies the gating properties of these channels. At a concentration of 10 µM, BCP was found to shift the activation curve of the delayed rectifier current to a more positive potential by 29.09 mV. nih.gov For the transient outward potassium current, the same concentration of BCP shifted the activation curve by +34.18 mV and the inactivation curve by +22.47 mV. nih.gov

| Parameter | Affected Channel | Value | BCP Concentration |

|---|---|---|---|

| IC₅₀ for Blocking Action | Delayed Rectifier (IK(DR)) | 7.13 ± 0.18 µM | N/A |

| IC₅₀ for Blocking Action | Transient Outward (IK(A)) | 0.55 ± 0.11 µM | N/A |

| Shift in Activation Curve | Delayed Rectifier (IK(DR)) | +29.09 mV | 10 µM |

| Shift in Activation Curve | Transient Outward (IK(A)) | +34.18 mV | 10 µM |

| Shift in Inactivation Curve | Transient Outward (IK(A)) | +22.47 mV | 10 µM |

Comparative Pharmacological Profiles of Pyridazine (B1198779) Derivatives

Structural Commonalities with Minaprine and Other Pyridazine Analogs

The chemical architecture of 3-Benzidino-6-(4-chlorophenyl)pyridazine features a pyridazine ring as its core structural element. nih.gov This six-membered heterocyclic ring is a common feature it shares with the drug minaprine, which is known as an acetylcholinesterase (AChE) inhibitor. nih.gov The pyridazine ring itself possesses unique physicochemical properties that make it an attractive component in drug design, characterized by a high dipole moment and a strong capacity for hydrogen bonding. nih.gov This heterocycle is sometimes used as a substitute for a phenyl ring. nih.gov Another related compound, 3-benzidino-6-phenylpyridazine, also shares this central pyridazine structure and has been investigated as an acetylcholinesterase inhibitor. nih.gov

Divergent Pharmacological Activities within Pyridazine Core Compounds

While united by a common pyridazine or pyridazinone core, compounds in this chemical family exhibit a remarkable diversity of pharmacological activities. nih.govresearchgate.net This structural scaffold is found in drugs with a wide array of therapeutic applications. researchgate.netresearchgate.net For instance, pyridazine derivatives have been developed as cardiotonic agents like pimobendan (B44444) and levosimendan, and as analgesic and anti-inflammatory drugs such as emorfozan. nih.govresearchgate.net

The broader class of pyridazinone analogs has been investigated for a vast range of biological effects, including:

Anticancer nih.govscholarsresearchlibrary.com

Antimicrobial nih.govscholarsresearchlibrary.com

Anticonvulsant nih.govscholarsresearchlibrary.com

Antihypertensive nih.govscholarsresearchlibrary.com

Antidepressant scholarsresearchlibrary.com

Vasodilator nih.gov

Cholinesterase inhibition nih.gov

This wide spectrum of activity, from cardiovascular to anti-infective and anti-neoplastic, stands in contrast to the more specific potassium channel inhibitory effects documented for 3-Benzidino-6-(4-chlorophenyl)pyridazine. nih.govnih.govresearchgate.net The ease of synthesizing different analogs allows for extensive variation in pharmacological responses based on the substituents attached to the core pyridazine ring. nih.gov

Research Applications of 3 Benzidino 6 4 Chlorophenyl Pyridazine

Utilization as a Neurobiological Research Tool

BCP's primary application in neurobiology stems from its ability to modulate the activity of ion channels, which are fundamental to neuronal function.

Investigating Potassium Channel Functions in Model Systems

Research has identified 3-Benzidino-6-(4-chlorophenyl)pyridazine as an inhibitor of specific voltage-gated potassium channels. researchgate.netsarpublication.com In studies utilizing acutely isolated rat hippocampal pyramidal neurons, BCP has been shown to block both delayed rectifier potassium currents (IK(DR)) and transient outward potassium currents (IK(A)). researchgate.netsarpublication.com This inhibition is both concentration-dependent and voltage-dependent. researchgate.netsarpublication.com

The potency of BCP's blocking action differs between the two types of potassium currents. The half-maximal inhibitory concentration (IC50) for the blockade of IK(DR) was determined to be 7.13 ± 0.18 µM, while the IC50 for the blockade of IK(A) was found to be significantly lower at 0.55 ± 0.11 µM, indicating a more potent inhibition of the transient outward potassium current. researchgate.netsarpublication.com

Further investigation into the mechanism of action revealed that at a concentration of 10 µM, BCP shifts the activation curve of the delayed rectifier potassium current to a more positive potential by 29.09 mV. researchgate.netsarpublication.com For the transient outward potassium current, the same concentration of BCP shifts the activation curve to a more positive potential by 34.18 mV and the inactivation curve to a more positive potential by 22.47 mV. researchgate.netsarpublication.com

Table 1: Inhibitory Effects of 3-Benzidino-6-(4-chlorophenyl)pyridazine on Potassium Currents

| Potassium Current | IC50 Value (µM) |

|---|---|

| Delayed Rectifier (IK(DR)) | 7.13 ± 0.18 |

| Transient Outward (IK(A)) | 0.55 ± 0.11 |

Probing Neuronal Excitability and Synaptic Transmission Mechanisms

The selective blockade of IK(DR) and IK(A) by 3-Benzidino-6-(4-chlorophenyl)pyridazine has significant implications for neuronal excitability. These potassium currents are crucial for repolarizing the neuronal membrane after an action potential and for regulating the firing frequency of neurons. By inhibiting these currents, BCP can prolong the duration of action potentials and increase neuronal excitability. researchgate.net This modulation of fundamental neuronal properties makes BCP a valuable pharmacological tool for studying the mechanisms that govern how neurons fire and communicate with each other at the synapse. researchgate.net The compound's ability to alter channel kinetics provides researchers with a method to dissect the contribution of specific potassium channels to synaptic transmission and plasticity. researchgate.net

Role in Medicinal Chemistry Research and Lead Compound Discovery

The bioactivity of 3-Benzidino-6-(4-chlorophenyl)pyridazine has positioned it as a lead compound in the field of medicinal chemistry, particularly for the development of novel therapeutics targeting potassium channels.

Development of Novel Potassium Channel Modulators for Therapeutic Exploration

The pyridazine (B1198779) scaffold, a key structural feature of BCP, is recognized for its potential in the development of new drugs. nih.gov The physicochemical properties of the pyridazine ring, including its capacity for hydrogen bonding and π-π stacking interactions, make it a valuable component in designing molecules that can interact with specific biological targets like ion channels. nih.gov The structure-activity relationships of pyridazine derivatives are an active area of research, with modifications to the pyridazine core leading to compounds with varied and potent pharmacological activities. researchgate.netnih.gov The development of small molecule potassium channel modulators is a significant focus in medicinal chemistry due to the diverse physiological roles of these channels. nih.gov

Research into Neurological Disorders, including Epilepsy and Neuropathic Pain

The ability of 3-Benzidino-6-(4-chlorophenyl)pyridazine to modulate neuronal excitability by blocking potassium channels suggests its potential relevance in the study of neurological disorders characterized by hyperexcitability, such as epilepsy and neuropathic pain. researchgate.net The pyridazine chemical structure is found in a number of compounds investigated for anticonvulsant properties. nih.govnih.gov For instance, a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines have been synthesized and evaluated for their ability to antagonize seizures in animal models. nih.gov In these studies, the substitution on the phenyl ring at the 6-position of the pyridazine was found to be critical for anticonvulsant activity, with chloro-substituted derivatives showing increased potency. nih.gov

Furthermore, research into treatments for neuropathic pain has explored pyrazolopyridazine derivatives as ligands for the α2-δ-1 subunit of voltage-gated calcium channels, a key target in pain signaling pathways. nih.govmdpi.com This highlights the therapeutic potential of the broader pyridazine class of compounds in managing chronic pain conditions.

Investigation in Cardiac Arrhythmia Research

Studies on other pyridazinone derivatives have demonstrated their potential as cardiotonic agents. nih.gov For example, certain 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown clear cardiotonic effects in experimental models. nih.gov The pharmacological activity of some pyridazine-containing compounds involves complex mechanisms, including the opening of ATP-dependent potassium channels in vascular smooth muscle. nih.gov This indicates that the pyridazine scaffold can be a fruitful starting point for the development of new cardiovascular drugs, and by extension, compounds like BCP could be valuable tools for exploring the role of specific potassium channels in cardiac electrophysiology and arrhythmia.

Exploration in Advanced Material Science Research

The exploration of 3-Benzidino-6-(4-chlorophenyl)pyridazine in advanced material science is an emerging area of interest. The compound's structure, which combines an electron-deficient pyridazine ring with electron-rich aromatic systems, is a key feature that underpins its potential in this field. The presence of nitrogen atoms in the pyridazine core provides sites for hydrogen bonding and can influence the molecule's dipole moment, which are important characteristics for the design of functional materials. smolecule.com

Potential Applications in Organic Electronics Development

The development of novel organic materials is crucial for advancing the field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Pyridazine derivatives, as a class of compounds, are being investigated for such applications due to their electronic properties.

The inherent characteristics of the 3-Benzidino-6-(4-chlorophenyl)pyridazine molecule make it a candidate for investigation in organic electronics. The conjugated system, extending across the pyridazine and phenyl rings, allows for the delocalization of π-electrons, a fundamental requirement for charge transport in organic semiconductors. The electron-withdrawing nature of the pyridazine ring and the chlorine substituent, combined with the electron-donating potential of the benzidino group, could create a molecule with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical in determining the efficiency of charge injection and transport in electronic devices.

While specific studies on the application of 3-Benzidino-6-(4-chlorophenyl)pyridazine in OLEDs or OFETs are not extensively documented in publicly available research, the broader class of pyridazine-containing molecules has shown promise. For instance, theoretical and experimental studies on other pyridazine derivatives have demonstrated their potential as components in materials for organic electronics. mdpi.com Computational studies, such as those employing density functional theory (DFT), can be utilized to predict the electronic and photophysical properties of compounds like 3-Benzidino-6-(4-chlorophenyl)pyridazine, offering insights into their suitability for these applications before undertaking extensive experimental synthesis and characterization. mdpi.comresearchgate.net

Role as a Precursor for Novel Functional Materials

Beyond its direct use, 3-Benzidino-6-(4-chlorophenyl)pyridazine can serve as a valuable precursor or building block for the synthesis of more complex functional materials. The reactivity of the pyridazine ring and the potential for modification of the substituent groups offer pathways to new molecules with enhanced properties.

The synthesis of novel derivatives from a parent compound is a common strategy in materials science to fine-tune properties for specific applications. For example, the amino group in the benzidino moiety and the chlorine atom on the phenyl ring of 3-Benzidino-6-(4-chlorophenyl)pyridazine can be sites for further chemical reactions. These modifications could be used to attach other functional groups, extend the conjugated system, or create polymers. Such derivatization could lead to materials with improved solubility, thermal stability, or specific optoelectronic properties.

The synthesis of various pyridazine derivatives has been reported in the scientific literature, highlighting the chemical versatility of the pyridazine core. researchgate.net These synthetic methodologies could potentially be adapted to 3-Benzidino-6-(4-chlorophenyl)pyridazine to create a library of new compounds for screening in material science applications.

Derivatization Strategies and Analogue Synthesis for Enhanced Biological Activity

Design and Synthesis of Novel 3-Benzidino-6-(4-chlorophenyl)pyridazine Derivatives

The synthesis of novel derivatives of 3-Benzidino-6-(4-chlorophenyl)pyridazine is typically achieved through a multi-step process, leveraging established heterocyclic chemistry reactions. A common and versatile method involves the functionalization of a pyridazine (B1198779) ring, which can be constructed via the cyclization of 1,4-dicarbonyl precursors with hydrazine (B178648). researchgate.net

A strategic approach to generating a library of analogues begins with a key intermediate, such as 3,6-dichloropyridazine (B152260). One of the chlorine atoms can be selectively substituted with a chosen benzidine (B372746) derivative (or a precursor). The remaining chlorine at the 6-position then serves as a handle for introducing diversity. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this step, allowing for the introduction of a wide array of substituted aryl or heteroaryl groups in place of the chlorine. researchgate.net

For instance, to synthesize analogues of the 4-chlorophenyl moiety, 3-benzidino-6-chloropyridazine would be reacted with various substituted phenylboronic acids. This process is illustrated in the reaction scheme below:

Reaction Scheme: Synthesis of 3-Benzidino-6-arylpyridazine Analogues

This schematic illustrates a common synthetic route. The initial step would involve reacting 3,6-dichloropyridazine with a benzidine precursor, followed by the Suzuki-Miyaura coupling shown to introduce variations at the 6-position.

This modular approach allows for the systematic exploration of different substituents on the phenyl ring to probe their effects on biological activity.

Comprehensive Structure-Activity Relationship (SAR) Studies of Substituted Pyridazine Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For pyridazine analogues, SAR investigations have led to the identification of key pharmacophoric elements that govern potency and selectivity. nih.govnih.gov

For inhibitors based on the 3-amino-6-arylpyridazine scaffold, the following SAR trends have been observed in various therapeutic targets:

The 6-Aryl Moiety: The substitution pattern on the aryl ring at the 6-position is critical. In the context of JNK1 inhibition, for example, a 4-fluorophenyl group was found to be important for high activity. acs.org This suggests that for potassium channel inhibition, modifications to the 4-chlorophenyl ring—exploring different halogens (F, Br, I) or introducing small alkyl or alkoxy groups—could significantly impact potency.

The following interactive table summarizes hypothetical SAR data for key regions of the 3-Benzidino-6-(4-chlorophenyl)pyridazine scaffold, based on established principles for related compounds.

| Scaffold Region | Modification | Predicted Effect on Potassium Channel Inhibition | Rationale |

| 6-Position Phenyl Ring | Replace 4-chloro with 4-fluoro | Potential increase in activity | Fluorine can form favorable interactions and may enhance metabolic stability. cambridgemedchemconsulting.com |

| Replace 4-chloro with 4-methoxy | Likely decrease in activity | Increased electron density may be unfavorable for binding in the specific pocket. | |

| Replace 4-chloro with 3,4-dichloro | Potential increase or decrease | Steric and electronic effects are complex; could enhance binding or cause steric clash. | |

| 3-Position Benzidino Moiety | Replace benzidine with aniline | Likely significant decrease | Loss of key hydrophobic and potential pi-stacking interactions. |

| Replace benzidine with a smaller heterocycle | Activity highly dependent on the heterocycle | Could improve properties like solubility but may lose essential binding interactions. | |

| Pyridazine Core | Isomeric rearrangement (e.g., to a pyrimidine) | Complete loss of activity | The precise geometry and nitrogen positioning of the pyridazine ring are likely essential for activity. |

Strategies for Developing More Selective Potassium Channel Inhibitors

A major challenge in developing potassium channel modulators is achieving selectivity, not only between different potassium channels (e.g., SLACK, SLICK, hERG) but also against other ion channels. nih.govresearchgate.net The parent compound's activity against both IKDR and IKA currents suggests a lack of high selectivity. Strategies to improve this include:

Scaffold Hopping and Rigidification: The flexibility of the benzidino group can be constrained by incorporating it into a more rigid heterocyclic system. This can lock the molecule into a specific conformation that fits the target channel more precisely, while being less favorable for off-target channels. researchgate.net

Targeted Substituent Modification: SAR data can guide the modification of substituents to reduce off-target effects. For example, if a compound shows unwanted hERG activity, modifications are often made to reduce the basicity and lipophilicity of the molecule. Replacing the phenyl ring with a less lipophilic heterocycle can sometimes mitigate hERG binding. cambridgemedchemconsulting.com

Linker Modification: The linker between the pyridazine core and the benzidino moiety can be altered. Introducing amides, ureas, or sulfonamides can change the geometry and hydrogen-bonding potential, which can be exploited to achieve selective interactions with the desired channel. nih.gov

Bioisosteric Modifications of the Benzidine and 4-Chlorophenyl Moieties

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool to optimize drug-like properties. mdpi.com

4-Chlorophenyl Moiety: The 4-chlorophenyl ring is a common feature in bioactive molecules. It can be replaced with a variety of bioisosteres to fine-tune activity, solubility, and metabolic stability. Common replacements include:

Heteroaromatic Rings: Replacing the phenyl ring with a pyridine (B92270), pyrazole, or thiophene (B33073) ring can alter the electronic distribution and introduce hydrogen bond acceptors or donors, potentially improving selectivity and reducing metabolic liabilities associated with phenyl rings. cambridgemedchemconsulting.comresearchgate.net For example, replacing a phenyl with a pyridyl group has been shown to reduce hERG activity in some scaffolds. cambridgemedchemconsulting.com

Alicyclic Rings: A cyclohexyl ring can serve as a non-aromatic bioisostere, maintaining the steric bulk while removing pi-stacking capabilities. This can be useful if hydrophobic interactions are the primary driver of binding. cambridgemedchemconsulting.com

Benzidine Moiety: The large, lipophilic benzidine group presents a significant opportunity for modification. Due to potential toxicity concerns associated with benzidine-like structures, its replacement is a key strategy. Bioisosteric replacements could include:

Fused Ring Systems: Replacing the biphenyl (B1667301) system of benzidine with a naphthalene, quinoline, or isoquinoline (B145761) scaffold maintains a large aromatic surface area while altering the shape and electronic properties.

Linked Aromatic Rings: Connecting two phenyl rings with a linker (e.g., -O-, -S-, -CH2-) instead of a direct bond can change the conformational freedom and vector of the moiety.

The following table provides examples of bioisosteric replacements and their potential impact.

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| 4-Chlorophenyl | 4-Chloropyridin-2-yl | Introduces a nitrogen atom, potentially improving solubility and altering binding vectors. cambridgemedchemconsulting.com |

| 4-Chlorophenyl | Thiophen-2-yl | Can act as a phenyl mimic, sometimes improving potency. researchgate.net |

| Benzidine (Biphenylamine) | Naphthalen-2-amine | More rigid structure, alters shape and electronics. |

| Benzidine (Biphenylamine) | 4-Phenoxyaniline | Introduces a flexible ether linkage, changing conformational possibilities. |

Influence of Substituent Electronic Properties on Biological Activity

The electronic nature of substituents on the aromatic rings can dramatically influence biological activity by affecting how the molecule interacts with the amino acid residues in the target's binding pocket. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -F), nitro (-NO2), and cyano (-CN) decrease the electron density of the aromatic ring. The chlorine atom on the 4-chlorophenyl ring of the parent compound is a moderately deactivating EWG. Further substitution with strong EWGs could enhance interactions with electron-rich residues in the binding site. In some inhibitor classes, such as certain aldose reductase inhibitors, EWGs on a benzyl (B1604629) group were found to be essential for high potency. nih.gov

Electron-Donating Groups (EDGs): Groups like alkyl (-CH3) or alkoxy (-OCH3) increase the electron density of the ring. Replacing the chloro substituent with an EDG would fundamentally change the electronic character of the moiety. In studies of 4(1H)-quinolone antimalarials, an EDG at a specific position greatly improved activity, whereas an EWG caused a significant drop in potency. nih.gov

The effect is highly target-dependent. For 3-Benzidino-6-(4-chlorophenyl)pyridazine, a systematic study replacing the 4-chloro substituent with a range of EWGs and EDGs would be necessary to determine the optimal electronic requirements for potassium channel inhibition. This could reveal whether the binding pocket favors an electron-poor or electron-rich interaction at that position.

Advanced Analytical and Spectroscopic Characterization Techniques in Pyridazine Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of synthesized compounds like 3-Benzidino-6-(4-chlorophenyl)pyridazine and for its isolation from reaction mixtures. The compound is commercially available at purities of ≥98%, a specification confirmed by HPLC analysis.

In a typical quality control setting, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., octadecylsilyl-modified silica, C18), and the mobile phase is a more polar solvent mixture, often consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

When a sample of 3-Benzidino-6-(4-chlorophenyl)pyridazine is injected into the HPLC system, it is carried by the mobile phase onto the column. The compound, along with any impurities, partitions between the stationary and mobile phases. Due to its relatively nonpolar structure, the target compound interacts strongly with the C18 stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), the retained compounds are sequentially eluted from the column. A UV detector, set at a wavelength where the pyridazine (B1198779) core and aromatic rings exhibit strong absorbance, monitors the column effluent. The resulting chromatogram displays a major peak corresponding to the pure compound and smaller peaks for any impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.

Table 1: Representative RP-HPLC Method for Purity Analysis

| Parameter | Value/Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-25 min: 10% to 90% B |

| 25-30 min: 90% B (isocratic) | |

| 30-35 min: 90% to 10% B | |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV Absorbance at 254 nm |

| Injection Vol. | 10 µL |

| Expected Rt | ~18-22 minutes |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of a molecule's covalent structure. Through ¹H (proton) and ¹³C (carbon-13) NMR, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), a complete picture of the atomic connectivity of 3-Benzidino-6-(4-chlorophenyl)pyridazine can be assembled.

For this compound, with the molecular formula C₂₂H₁₇ClN₄, ¹H NMR would reveal signals for the 17 protons. The aromatic protons on the benzidine (B372746) and chlorophenyl moieties would appear in the characteristic downfield region (typically 6.5-8.5 ppm), with their splitting patterns (doublets, triplets, etc.) providing information about adjacent protons. The protons on the pyridazine ring would also reside in this aromatic region. The amine (-NH₂) and secondary amine (-NH-) protons would likely appear as broader signals, and their chemical shifts could be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each of the 22 carbon atoms in unique electronic environments. Carbons in the aromatic rings would resonate in the 110-160 ppm range. Quaternary carbons (those not attached to hydrogen) would be identifiable through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). By correlating proton and carbon signals using 2D NMR, the entire molecular framework can be pieced together, confirming the precise arrangement of the benzidino, chlorophenyl, and pyridazine components.

Table 2: Predicted ¹H NMR Spectral Data (Illustrative)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 9.50 | s (broad) | 1H | Pyridazine-NH |

| 8.10 - 7.00 | m | 14H | Ar-H (Benzidine, Chlorophenyl, Pyridazine) |

| 5.80 | s (broad) | 2H | Ar-NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data (Illustrative)

| Chemical Shift (δ, ppm) | Assignment (Hypothetical) |

| 160 - 155 | C atoms of Pyridazine ring (adjacent to N) |

| 150 - 110 | C atoms of Benzidine and Chlorophenyl rings |

| 135 | C-Cl |

| 120 - 115 | C atoms of Pyridazine ring (C-H) |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a vital tool for confirming the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For 3-Benzidino-6-(4-chlorophenyl)pyridazine (Molecular Weight: 372.85 g/mol ), high-resolution mass spectrometry (HRMS) would be used to determine its elemental composition with high accuracy.

In a typical experiment using electrospray ionization (ESI), the compound would be detected as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 373.86. The exact mass measurement would confirm the molecular formula C₂₂H₁₇ClN₄.

Tandem mass spectrometry (MS/MS) provides further structural proof. The [M+H]⁺ ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is a unique fingerprint of the molecule, revealing its weaker bonds and stable substructures. Likely fragmentation pathways for this compound would include cleavage of the bond between the pyridazine ring and the benzidino group or loss of the 4-chlorophenyl moiety.

Table 4: Expected Mass Spectrometry Data (Illustrative)

| m/z (Hypothetical) | Ion | Description |

| 373.86 | [M+H]⁺ | Protonated molecular ion |

| 261.80 | [M - C₆H₄Cl]⁺ | Loss of the chlorophenyl group |

| 183.22 | [C₁₂H₁₁N₂]⁺ | Benzidino fragment |

| 111.54 | [C₆H₄Cl]⁺ | 4-chlorophenyl cation |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the solution-state structure, X-ray crystallography offers an unparalleled, precise three-dimensional map of a molecule's arrangement in the solid state. This technique is contingent on the ability to grow a suitable single crystal of the compound.

Table 5: Crystallographic Parameters Obtainable from X-ray Analysis (Illustrative)

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z Value | Number of molecules per unit cell |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C=C) |

| Bond Angles | Angles between three connected atoms (e.g., C-N-N) |

| Torsional Angles | Dihedral angles defining molecular conformation |

| Intermolecular Contacts | Data on hydrogen bonds and other non-covalent interactions |

UV-Visible and Fluorescence Spectroscopy for Interaction Studies

UV-Visible and fluorescence spectroscopy are powerful methods for studying how a molecule interacts with its biological targets, such as proteins or nucleic acids. Research has indicated that these techniques are employed to study the interaction of 3-Benzidino-6-(4-chlorophenyl)pyridazine with serum albumin. researchgate.net

The compound possesses extensive chromophores within its aromatic systems, which absorb light in the UV-visible range. A typical UV-Vis spectrum would show characteristic absorption maxima (λ_max). When the compound binds to a protein, changes in its local microenvironment can cause shifts in these absorption maxima (either a bathochromic/red shift or hypsochromic/blue shift) or changes in molar absorptivity (hyper- or hypochromism). These changes can be monitored to determine binding affinity and stoichiometry.

Fluorescence spectroscopy is often more sensitive. If the compound is fluorescent, its emission spectrum, quantum yield, and fluorescence lifetime can be measured. The binding of the compound to a biological macromolecule often leads to significant changes in these fluorescence properties, such as quenching (decrease in intensity) or enhancement. For instance, tryptophan residues in a protein can be used as intrinsic fluorescent probes. The quenching of tryptophan fluorescence upon titration with the compound can be analyzed using models like the Stern-Volmer equation to calculate binding constants (K_a) and the number of binding sites.

Table 6: Representative Data from a Fluorescence Quenching Experiment (Illustrative)

| Parameter | Description |

| Excitation Wavelength (λ_ex) | 280 nm (to excite protein tryptophan) |

| Emission Wavelength (λ_em) | ~340 nm (monitoring tryptophan fluorescence) |

| Binding Constant (K_a) | Calculated affinity of the compound for the protein |

| Number of Binding Sites (n) | Stoichiometry of the binding interaction |

| Quenching Mechanism | Static (complex formation) or Dynamic (collisional) |

| Thermodynamic Parameters | ΔG, ΔH, ΔS (determined from temperature-dependent studies) |

Future Research Directions and Challenges in 3 Benzidino 6 4 Chlorophenyl Pyridazine Studies

Elucidation of Comprehensive Interaction Mechanisms with Diverse Biological Targets

The primary mechanism of action identified for 3-Benzidino-6-(4-chlorophenyl)pyridazine is the inhibition of voltage-gated potassium channels. Specifically, it has been shown to block both delayed rectifier potassium currents (IK(DR)) and transient outward potassium currents (IK(A)) in isolated rat hippocampal pyramidal neurons. smolecule.com However, a comprehensive understanding of its interaction with these and other potential biological targets is still lacking.

Future research must focus on elucidating the precise molecular interactions at the binding sites of these potassium channels. This includes identifying the specific amino acid residues involved and understanding the conformational changes the compound induces upon binding. While its effects on IK(DR) and IK(A) are established, the broader landscape of its biological interactions is unknown. The parent compound of 3-Benzidino-6-(4-chlorophenyl)pyridazine, minaprine, displays affinity for M1 muscarinic receptors. sigmaaldrich.comscientificlabs.co.uk This suggests the possibility of off-target activities for its derivatives. Therefore, comprehensive screening against a wide array of receptors, enzymes, and other ion channels is necessary to build a complete pharmacological profile and anticipate potential side effects or discover novel therapeutic applications.

Investigation of Selectivity and Specificity for Potassium Channel Subtypes

The regulation of neuronal excitability is a complex process involving a diverse family of potassium channels. While 3-Benzidino-6-(4-chlorophenyl)pyridazine is known to inhibit IK(DR) and IK(A), its selectivity and specificity across the wide spectrum of potassium channel subtypes have not been thoroughly investigated. Studies using whole-cell patch-clamp techniques on rat hippocampal neurons have determined specific IC50 values for these two currents, indicating a higher potency for IK(A). sigmaaldrich.comscientificlabs.co.uk

| Potassium Current | IC50 Value (µM) |

| Delayed Rectifier (IK(DR)) | 7.13 ± 0.18 |

| Transient Outward (IK(A)) | 0.55 ± 0.11 |

Data sourced from studies on isolated rat hippocampal pyramidal neurons. sigmaaldrich.comscientificlabs.co.uk

This differential activity is a starting point, but future investigations must expand to include a comprehensive panel of potassium channel subtypes, such as various members of the Kv, KCa, Kir, and K2P channel families. Establishing a detailed selectivity profile is crucial for predicting the compound's physiological effects and for determining its suitability as a specific pharmacological tool or therapeutic agent. The 4-chlorophenyl substitution is believed to be important for its potassium channel selectivity, and understanding the structural basis for this selectivity is a key challenge. smolecule.com This involves exploring how subtle differences in the channel pore and surrounding structures influence the binding affinity of the compound. nih.govnih.gov

Development of Advanced Synthetic Routes for Scalability and Industrial Applications

The advancement of 3-Benzidino-6-(4-chlorophenyl)pyridazine from a laboratory research tool to a potential therapeutic agent or widely used chemical probe hinges on the development of efficient and scalable synthetic methods. Current synthesis strategies for pyridazine (B1198779) derivatives often involve condensation reactions between precursors like 3,6-dichloropyridazine (B152260) and benzidine (B372746) derivatives, or various cyclization reactions. smolecule.com

While effective for small-scale synthesis, these methods may not be suitable for large-scale industrial production due to factors such as cost, yield, and environmental impact. Future research in synthetic chemistry should focus on creating advanced synthetic routes that are both scalable and adhere to the principles of green chemistry. This could involve exploring novel catalytic systems, one-pot reaction protocols, or leveraging modern synthetic strategies like inverse electron-demand Diels-Alder (iEDDA) reactions, which have shown promise for the efficient synthesis of other substituted pyridazines. researchgate.net The challenge lies in optimizing reaction conditions to maximize yield and purity while minimizing cost and waste, thereby ensuring commercial viability. liberty.edu

Exploration of Additional Research Applications Beyond Current Scope

The known function of 3-Benzidino-6-(4-chlorophenyl)pyridazine as a potassium channel blocker points toward potential applications in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. smolecule.com Its influence on potassium currents in cardiac cells also suggests it could be investigated for relevance in treating cardiac arrhythmias. smolecule.com

However, the pyridazine scaffold is present in a wide range of biologically active molecules with diverse therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. mdpi.com This suggests that the research scope for 3-Benzidino-6-(4-chlorophenyl)pyridazine could be significantly broadened. Future research should include high-throughput screening of the compound against a variety of disease models to uncover new therapeutic potentials. Beyond pharmacology, its unique heterocyclic structure could be of interest in material science for the development of organic electronics or as a precursor for novel functional materials. smolecule.com

Integration of Multi-Omics Approaches in Pharmacological Investigations

To gain a holistic, systems-level understanding of the pharmacological effects of 3-Benzidino-6-(4-chlorophenyl)pyridazine, future research should integrate multi-omics approaches. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular and physiological changes induced by the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 3-Benzidino-6-(4-chlorophenyl)pyridazine?

- Answer : The compound can be synthesized via palladium-catalyzed direct C3-arylation, as demonstrated in protocols for structurally similar pyridazine derivatives. Key steps include:

- Use of Pd catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., XPhos) for cross-coupling reactions.

- Reaction conditions: anhydrous solvents (e.g., DMF), inert atmosphere, and temperatures between 80–120°C for 12–24 hours .

- Purification via flash chromatography (silica gel, gradient elution with pentane/Et₂O) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., d₆-DMSO) to confirm substituent positions and aromaticity. Example: δ 8.66 (dd, H6) and 8.32 (s, H2) in a related pyridazine derivative .

- Elemental analysis : Verify empirical formula (e.g., C₁₇H₁₂ClFN₂O₂) with <0.3% deviation .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Q. What biological activities have been reported for this compound?

- Answer :

- Potassium channel modulation : Blocks delayed rectifier and transient outward K⁺ currents in rat hippocampal neurons (IC₅₀ = 12–18 μM), suggesting neuropharmacological applications .

- Ion channel interactions : Structural analogs exhibit non-selective ion channel blocking activity, as noted in safety data sheets for related compounds .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed syntheses of pyridazine derivatives?

- Answer : Key variables include:

- Catalyst-ligand systems : Bidentate ligands (e.g., DPPF) improve turnover frequency (TOF > 500 h⁻¹) .

- Solvent effects : Polar aprotic solvents (e.g., DMA) enhance solubility of aryl halide precursors.

- Temperature control : Microwave-assisted synthesis reduces reaction time (≤2 hours) while maintaining yields >85% .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions (e.g., distinguishing H6 and H7 protons) .

- Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Q. What structural features influence the potassium channel blocking activity of pyridazine derivatives?

- Answer : SAR studies reveal:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| C3 | Benzidino group | Enhances binding to K⁺ channel pore |

| C6 | 4-Chlorophenyl | Increases lipophilicity (logP +0.8), improving CNS penetration |

- Advanced modification : Introducing electron-withdrawing groups (e.g., -CF₃) at C6 improves potency but may reduce solubility .

Q. How to design analogs with improved blood-brain barrier (BBB) penetration?

- Answer :

- LogP optimization : Target logP 2.5–3.5 via substituent adjustments (e.g., replacing chlorophenyl with fluorophenyl reduces logP by 0.3) .

- Molecular weight control : Limit MW < 450 Da; truncate non-essential groups (e.g., methyl vs. ethyl substitutions) .

Q. What stability challenges arise during storage and handling?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.